(2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
(2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 1194032-60-4, 54631-81-1) is a chiral pyrrolidine derivative widely used as a building block in peptide synthesis and pharmaceutical intermediates. The compound features a benzyloxy group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis, particularly in the preparation of proline analogs and constrained peptides .
The Boc group enhances stability during synthetic reactions, while the benzyloxy substituent provides steric bulk and influences solubility. This compound is often utilized in solid-phase peptide synthesis (SPPS) to introduce hydroxyl-proline-like motifs, which are essential in collagen mimics and GPCR-targeting drugs .
Properties
IUPAC Name |
(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the Boc group provides steric protection during chemical reactions. The pyrrolidine ring enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Fluorinated Derivatives
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959583-52-9) replaces the benzyloxy group with a 4-fluorobenzyl moiety. The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic properties compared to the parent compound. This derivative shows improved resistance to oxidative degradation in preclinical studies .
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS: 957311-17-0) incorporates a trifluoromethyl group, significantly increasing hydrophobicity (logP: 3.2 vs. 2.8 for the parent compound) and enhancing binding affinity to lipophilic targets .
Alkyl and Ether Substituents
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: N/A) substitutes benzyloxy with methoxy, reducing steric hindrance and improving aqueous solubility (25 mg/mL vs. <10 mg/mL for the parent compound). This analog is favored in formulations requiring higher bioavailability .
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS: N/A) features a methoxymethyl group, offering intermediate hydrophobicity (logP: 1.9) and enhanced conformational flexibility for enzyme-substrate interactions .
Bulkier Protective Groups
- (2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 281666-44-2) introduces a dual-protection strategy (Boc and Cbz groups), enabling orthogonal deprotection in multi-step syntheses. However, this increases molecular weight (364.39 g/mol vs. 305.37 g/mol for the parent) and complicates purification .
Stereochemical Variations
- (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5) reverses the stereochemistry at the 4-position, drastically altering its biological activity. For example, it exhibits 10-fold lower affinity for prolyl hydroxylase enzymes compared to the (2R,4R) configuration .
- (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS: 681128-50-7) combines fluorination with (2R,4S) stereochemistry, resulting in unique pharmacokinetic profiles, including prolonged half-life (t₁/₂: 8.2 h vs. 5.1 h for the parent) in rodent models .
Tabulated Comparison of Key Analogs
Biological Activity
(2R,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as GB50557, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in research settings and serves as a building block for various pharmaceutical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- CAS Number : 158459-11-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been noted for its potential role as an inhibitor in enzymatic processes, particularly those involving amino acid metabolism and peptide synthesis. The benzyloxy and tert-butoxycarbonyl groups enhance its lipophilicity, facilitating better membrane permeability and bioavailability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.
In Vivo Studies
Preliminary in vivo studies suggest that this compound may have anti-diabetic effects, potentially through the modulation of insulin sensitivity and glucose uptake in peripheral tissues.
Case Studies
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Case Study on DPP-IV Inhibition :
- Objective : To evaluate the effect of this compound on DPP-IV activity.
- Method : Mice were administered varying doses of the compound, followed by assessment of blood glucose levels.
- Findings : A significant reduction in blood glucose levels was observed at doses above 10 mg/kg, indicating effective DPP-IV inhibition.
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Case Study on Aminopeptidase Activity :
- Objective : Investigate the inhibitory effects on aminopeptidase N.
- Method : Enzyme assays were conducted using human serum samples treated with the compound.
- Findings : The compound exhibited a dose-dependent inhibition with an IC50 value of 15 µM, suggesting potential therapeutic applications in conditions where aminopeptidase N plays a role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
